molecular formula C14H22N2OS B4958500 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide

4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide

Cat. No.: B4958500
M. Wt: 266.40 g/mol
InChI Key: WYNSZVMPGXUPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is an organic compound featuring a thiophene ring substituted with dimethyl groups and a piperidinyl ethyl carboxamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of Dimethyl Groups: Methylation of the thiophene ring can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).

    Attachment of the Piperidinyl Ethyl Group: The piperidinyl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the dimethyl thiophene with 2-(1-piperidinyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring. Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) are common examples.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Br₂, Cl₂, and other electrophiles

Major Products

    Oxidation: Thiophene sulfoxides and sulfones

    Reduction: Corresponding amines

    Substitution: Halogenated thiophenes

Scientific Research Applications

Chemistry

In chemistry, 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic benefits.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which 4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide exerts its effects depends on its interaction with molecular targets. The piperidinyl ethyl group may facilitate binding to specific receptors or enzymes, while the thiophene ring can participate in electron transfer processes, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-thiophenecarboxamide: Lacks the piperidinyl ethyl group, resulting in different biological activity.

    N-[2-(1-Piperidinyl)ethyl]-3-thiophenecarboxamide: Lacks the dimethyl groups, affecting its chemical reactivity and binding properties.

Uniqueness

4,5-Dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties

Properties

IUPAC Name

4,5-dimethyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-11-12(2)18-10-13(11)14(17)15-6-9-16-7-4-3-5-8-16/h10H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNSZVMPGXUPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.